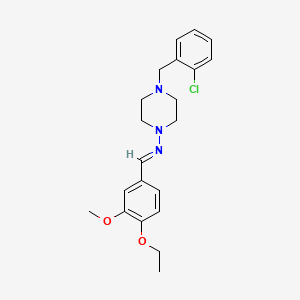
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide
Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. The compound is a member of the thiazolidinone family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body, leading to its biological effects.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has been found to have anticancer properties by inducing cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide. One area of interest is its potential use in the development of new antimicrobial agents. Another potential direction is its use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound may have potential applications in the field of cancer research, particularly in the development of new anticancer drugs. Further research is needed to fully explore the potential of this compound in these and other areas.
In conclusion, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide is a versatile and promising compound that has potential applications in a variety of research areas. Its broad range of biological activities and potential therapeutic properties make it an interesting target for further research.
Scientific Research Applications
The compound 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide has been extensively studied in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has also been studied for its potential use in the treatment of diabetes and obesity.
properties
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-18-13-25-20(22(18)12-14-4-2-1-3-5-14)16-8-6-15(7-9-16)19(24)21-17-10-11-17/h1-9,17,20H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDXAJBKRLCIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-cyclopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)



![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)


